2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-13-7-9-15(10-8-13)22-17(23)11-16(19(22)25)21(18(24)12-20)14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDJUFZDFTZSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3CCCCC3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133157 | |
| Record name | Acetamide, 2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858240-11-5 | |
| Record name | Acetamide, 2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins involved in bacterial cell division.
Mode of Action
It’s worth noting that similar compounds have been known to inhibit protein synthesis in susceptible plants.
Biochemical Pathways
Similar compounds have been known to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas).
Pharmacokinetics
Similar compounds have been known to be absorbed mainly by germinating plant shoots, and secondly by roots.
Result of Action
Similar compounds have been known to inhibit protein synthesis in susceptible plants.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide. For instance, similar compounds have been known to have their breakdown largely microbial and hence faster in warm, moist soils. Additionally, the compound is considered a moderate eye irritant and a slight skin irritant.
Biological Activity
2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H22ClN2O3
- Molecular Weight : 320.81 g/mol
- CAS Number : 81098-60-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily through in vitro and in vivo studies. The compound exhibits a range of pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, including melanoma and leukemia. It has shown promise in reducing cell viability and inducing apoptosis in these cells.
- Analgesic Properties : Similar compounds have been evaluated for their analgesic effects. Molecular docking studies indicate potential interactions with cyclooxygenase (COX) enzymes, suggesting that this compound may possess pain-relieving properties.
The mechanisms through which this compound exerts its effects are not fully elucidated but are hypothesized to involve:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : Evidence suggests that it may activate caspases and other proteins involved in programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Inhibits melanoma cell growth | |
| Analgesic | Potential COX inhibition | |
| Cytotoxicity | Induces apoptosis |
Case Study 1: Anticancer Efficacy
A study conducted on melanoma cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 20 µM, indicating potent activity against these cancer cells.
Case Study 2: Analgesic Potential
In an evaluation of analgesic properties using the hot plate model, the compound exhibited significant pain-relief effects comparable to standard analgesics like diclofenac sodium. The results suggest that it may serve as a novel analgesic agent.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or reduce toxicity.
- Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting a role in targeted cancer therapies. For instance, studies have demonstrated that modifications to the cyclohexyl group can influence the compound's efficacy and selectivity towards specific tumor types .
Proteomics Research
2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide is utilized in proteomics for studying protein interactions and post-translational modifications.
- Application : The compound can serve as a reagent in mass spectrometry to tag proteins, facilitating their identification and quantification in complex biological samples. This application is crucial for understanding disease mechanisms and discovering biomarkers .
Data Tables
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Significant against various cancer cell lines |
| Protein Tagging | Effective in mass spectrometry applications |
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves coupling reactions between chloroacetamide intermediates and substituted pyrrolidinone derivatives. A common method employs carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base to activate the reaction. For example, analogous compounds were synthesized by reacting 3,4-dichlorophenylacetic acid with 4-aminoantipyrine, followed by purification via recrystallization or chromatography .
Q. How is the compound purified post-synthesis?
Purification methods include:
- Recrystallization : Using solvents like methylene chloride or ethanol to isolate high-purity crystals.
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities .
Q. What spectroscopic methods confirm the compound’s structure?
- NMR : Analyze proton environments (e.g., cyclohexyl CH groups at δ 1.2–1.8 ppm) and coupling constants.
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved when determining the compound’s structure?
- Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks.
- Check for multiple conformations in the asymmetric unit (e.g., dihedral angle variations between aryl and pyrrolidinone rings) and refine each independently .
- Validate data consistency using R and R values to assess model reliability .
Q. What strategies optimize substitution reactions at the chloroacetamide group?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Temperature Control : Reactions at 50–70°C improve yield while minimizing decomposition .
Q. How to analyze hydrogen bonding interactions in the crystal lattice?
Q. How does polymorphism affect crystallographic studies, and how can it be addressed?
Polymorphism arises from conformational flexibility (e.g., variable dihedral angles between substituents). Mitigation strategies include:
- Multiple Crystallization Trials : Vary solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms.
- Dynamic NMR : Probe conformational changes in solution to predict solid-state behavior .
Q. What computational methods predict the compound’s biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzyme active sites).
- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with activity trends .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
